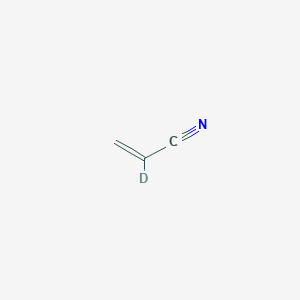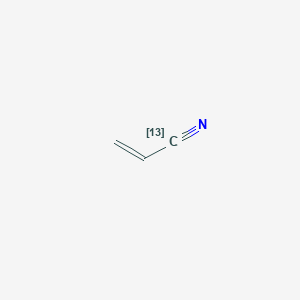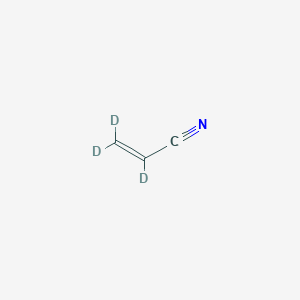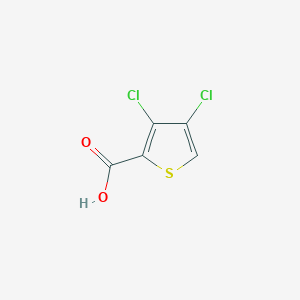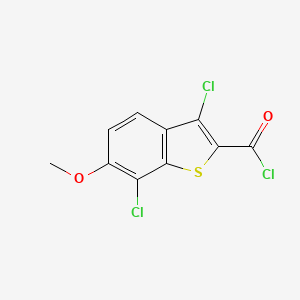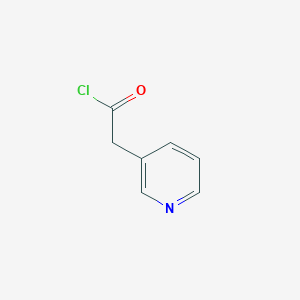
3-Isopropyl-4-Methoxyanilin
Übersicht
Beschreibung
3-Isopropyl-4-methoxyaniline is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various compounds with similar functional groups or structural motifs, such as methoxy groups and isopropyl groups, which are relevant to the analysis of 3-isopropyl-4-methoxyaniline. For instance, the synthesis of different methoxy-substituted compounds and the study of their properties can provide insights into the behavior of methoxy groups in various chemical environments .
Synthesis Analysis
The synthesis of compounds related to 3-isopropyl-4-methoxyaniline involves multi-step reactions starting from different precursors. For example, the synthesis of 3,3-diisopropyl-4-methoxy-4-(2-naphthyl)dioxetanes was achieved through a series of reactions, including the use of fluoride ions to induce chemiluminescence in DMSO . Similarly, the stereoisomers of methylesters of 3-isopropyl-5-methoxy-6-ketoheptanoic acid were synthesized from R(-)- and S(+)-carvone, demonstrating the importance of stereochemistry in the synthesis of complex molecules . These studies highlight the synthetic strategies that could be applicable to the synthesis of 3-isopropyl-4-methoxyaniline.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-isopropyl-4-methoxyaniline has been determined using various analytical techniques such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was elucidated, revealing non-planar geometry and intramolecular hydrogen-bonding interactions . These findings suggest that the molecular structure of 3-isopropyl-4-methoxyaniline could also exhibit interesting geometrical and electronic features that stabilize its conformation.
Chemical Reactions Analysis
The chemical reactions involving methoxy and isopropyl groups are diverse and can lead to various products depending on the reaction conditions. The papers provided do not directly discuss reactions of 3-isopropyl-4-methoxyaniline, but they do present reactions of structurally related compounds. For example, the conversion of pentoses to dihydroxyprolines involves a series of reactions, including protection and deprotection steps, which are crucial for the synthesis of complex molecules . These reactions can shed light on the reactivity of the functional groups present in 3-isopropyl-4-methoxyaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing methoxy and isopropyl groups can be inferred from the studies of similar molecules. For example, the chemiluminescent properties of dioxetanes and the synthesis of benzimidazole derivatives provide information on the reactivity and potential applications of these compounds. The solubility, melting points, and other physical properties are often determined by the presence of these functional groups and their interaction with the environment.
Wissenschaftliche Forschungsanwendungen
Medizin: Potenzielle Synthese von Therapeutika
3-Isopropyl-4-Methoxyanilin kann aufgrund seiner strukturellen Eigenschaften als Vorläufer bei der Synthese von Therapeutika dienen. Seine Methoxygruppe und Isopropylgruppe könnten möglicherweise an der Bildung von Verbindungen mit analgetischen oder entzündungshemmenden Eigenschaften beteiligt sein. Die Fähigkeit der Verbindung, als CYP1A2-Inhibitor zu wirken, legt nahe, dass sie den Metabolismus anderer Medikamente verändern könnte, was möglicherweise zu Anwendungen in der Medikamentenentwicklung führt .
Landwirtschaft: Pestizid- und Herbizidchemie
In der Landwirtschaft könnte this compound bei der Synthese von Pestiziden oder Herbiziden eingesetzt werden. Seine aromatische Struktur könnte nützlich sein, um Verbindungen zu erzeugen, die bestimmte Enzyme oder Rezeptoren in Schädlingen oder Unkräutern angreifen, was zu effizienteren Strategien zum Pflanzenschutz beiträgt .
Materialwissenschaften: Polymer- und Harzherstellung
Die strukturellen Eigenschaften der Verbindung könnten in der Materialwissenschaft wertvoll sein, insbesondere bei der Herstellung von Polymeren und Harzen. Ihre Fähigkeit, stabile Bindungen zu bilden und möglicherweise als Polymerisationsmittel zu wirken, könnte zur Entwicklung neuer Materialien mit bestimmten mechanischen Eigenschaften führen .
Industrielle Anwendungen: Chemisches Zwischenprodukt
This compound könnte als chemisches Zwischenprodukt in verschiedenen industriellen Prozessen verwendet werden. Seine molekulare Struktur könnte bei der Synthese von Farbstoffen, Klebstoffen und Beschichtungen von Vorteil sein, wo sie bestimmte wünschenswerte Eigenschaften wie Farbstabilität oder Klebkraft verleihen kann .
Umweltwissenschaften: Analytische und Nachweismethoden
Diese Verbindung könnte Anwendungen in der Umweltwissenschaft haben, insbesondere bei der Entwicklung analytischer Methoden zum Nachweis von Schadstoffen. Ihre einzigartigen chemischen Eigenschaften könnten es ihr ermöglichen, an bestimmte Schadstoffe zu binden, was bei der Identifizierung und Messung in Umweltproben hilft .
Biochemie: Enzyminhibitionstudien
In der Biochemie könnte die Rolle von this compound als möglicher Enzyminhibitor untersucht werden. Es könnte in Studien verwendet werden, um die Enzymfunktion zu verstehen und Inhibitoren zu entwickeln, die Stoffwechselwege regulieren oder Krankheiten behandeln können, bei denen die Enzymaktivität ein Faktor ist .
Pharmakologie: Forschung zur Arzneimittelverstoffwechselung
Die inhibitorischen Wirkungen der Verbindung auf bestimmte Cytochrom-P450-Enzyme deuten auf Anwendungen in der Pharmakologie hin, insbesondere im Studium des Arzneimittelstoffwechsels. Das Verständnis, wie es mit diesen Enzymen interagiert, könnte zu Erkenntnissen über die Stoffwechselwege verschiedener Medikamente und die Entwicklung neuer pharmakologischer Wirkstoffe führen .
Analytische Chemie: Chromatographie und Spektroskopie
Schließlich könnte this compound in analytischen chemischen Techniken wie Chromatographie und Spektroskopie verwendet werden. Seine eindeutige chemische Signatur kann bei der Trennung und Identifizierung von Verbindungen in komplexen Gemischen nützlich sein, wodurch die Präzision analytischer Methoden verbessert wird .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methoxy-3-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZLIGNZLCVEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564461 | |
| Record name | 4-Methoxy-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91251-42-2 | |
| Record name | 4-Methoxy-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

